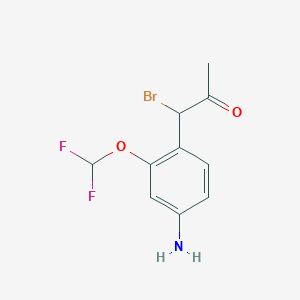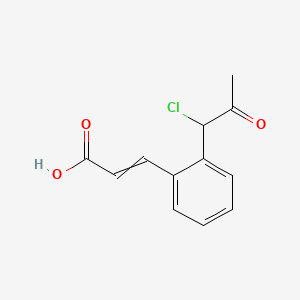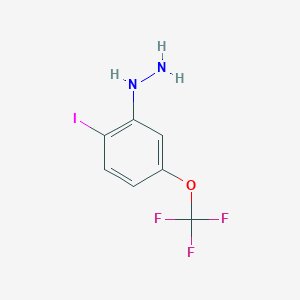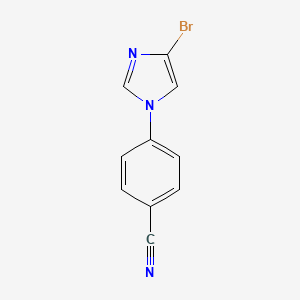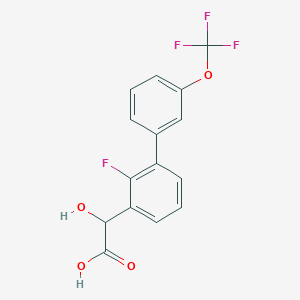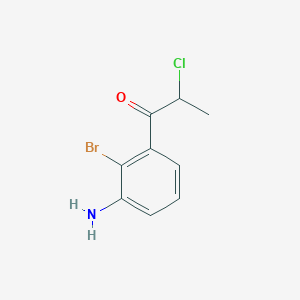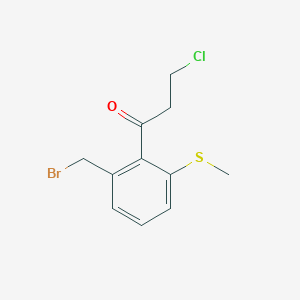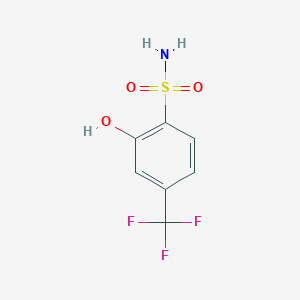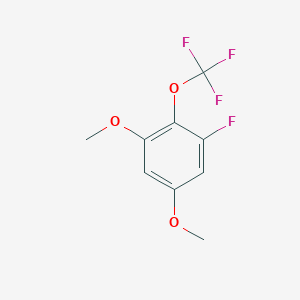
1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O3. It is a fluorinated aromatic compound that features both methoxy and trifluoromethoxy substituents. The presence of fluorine atoms in its structure imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorinated precursor undergoes substitution with methoxy groups under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation, methoxylation, and trifluoromethoxylation. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine or methoxy groups.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones .
Aplicaciones Científicas De Investigación
1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioactivity.
Industry: It is used in the development of advanced materials, including polymers and agrochemicals
Mecanismo De Acción
The mechanism of action of 1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its fluorine and methoxy groups. These interactions can influence the compound’s reactivity and stability. The trifluoromethoxy group, in particular, enhances lipophilicity and metabolic stability, making the compound more effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxybenzene: Lacks the fluorine and trifluoromethoxy groups, resulting in different chemical properties.
1-Fluoro-3,5-dimethoxybenzene: Similar structure but without the trifluoromethoxy group.
1,5-Dimethoxy-2-(trifluoromethoxy)benzene: Similar but with different fluorine positioning
Uniqueness
1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene is unique due to the combination of methoxy, fluorine, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H8F4O3 |
|---|---|
Peso molecular |
240.15 g/mol |
Nombre IUPAC |
1-fluoro-3,5-dimethoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O3/c1-14-5-3-6(10)8(7(4-5)15-2)16-9(11,12)13/h3-4H,1-2H3 |
Clave InChI |
LNUTXWONYLAJKQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)F)OC(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


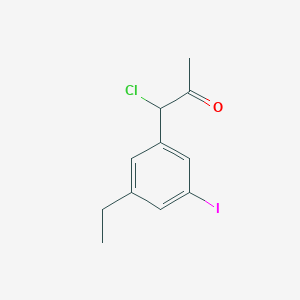

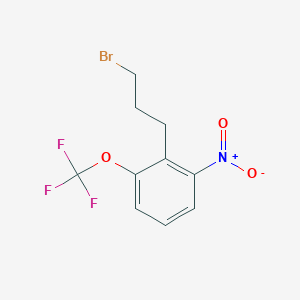
![Aziridine, 1-[(methylthio)methyl]-](/img/structure/B14059343.png)
